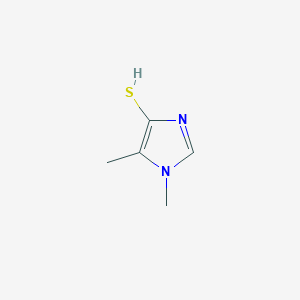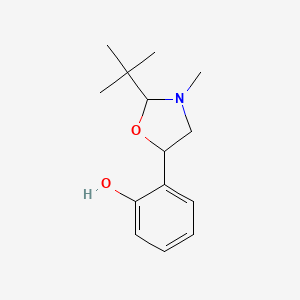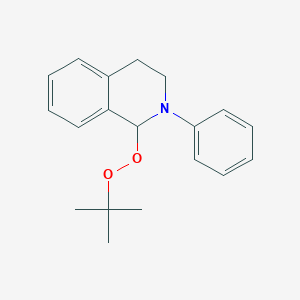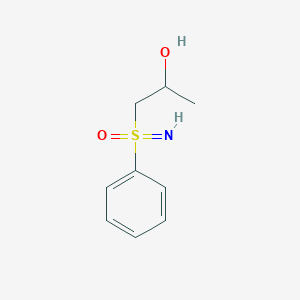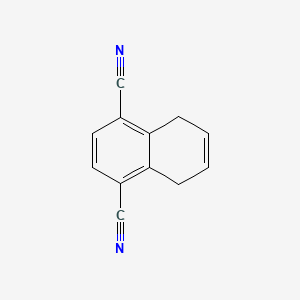
5,8-Dihydronaphthalene-1,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dihydronaphthalene-1,4-dicarbonitrile is an organic compound with the molecular formula C12H6N2 It is a derivative of naphthalene, characterized by the presence of two nitrile groups at the 1 and 4 positions and hydrogenation at the 5 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydronaphthalene-1,4-dicarbonitrile typically involves the hydrogenation of naphthalene-1,4-dicarbonitrile. One common method includes the use of palladium-catalyzed hydrogenation under mild conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydronaphthalene-1,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene-1,4-dicarbonitrile.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile groups under basic conditions.
Major Products Formed
Oxidation: Naphthalene-1,4-dicarbonitrile.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.
Scientific Research Applications
5,8-Dihydronaphthalene-1,4-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,8-Dihydronaphthalene-1,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,4-dicarbonitrile: Lacks hydrogenation at the 5 and 8 positions.
1,4-Dimethylbenzene: Similar aromatic structure but with methyl groups instead of nitrile groups.
Phthalonitrile derivatives: Contain similar nitrile groups but differ in the overall structure
Uniqueness
5,8-Dihydronaphthalene-1,4-dicarbonitrile is unique due to its specific hydrogenation pattern and the presence of nitrile groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
114262-78-1 |
|---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5,8-dihydronaphthalene-1,4-dicarbonitrile |
InChI |
InChI=1S/C12H8N2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-2,5-6H,3-4H2 |
InChI Key |
CSGXOOKAYHOMNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2=C(C=CC(=C21)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



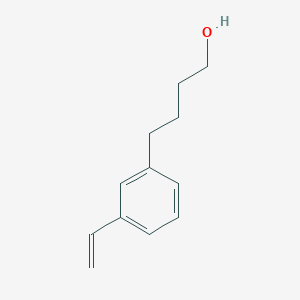
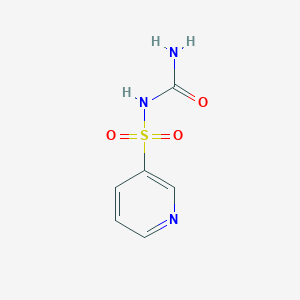
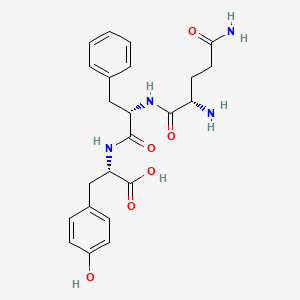
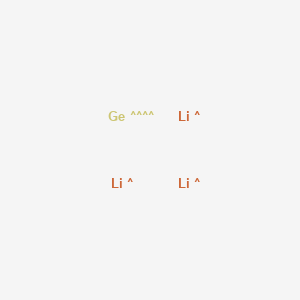
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)


